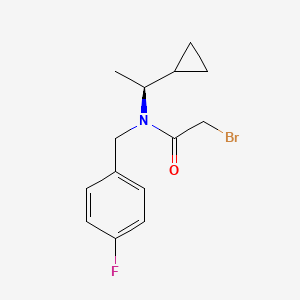![molecular formula C7H12FN B14034722 7-Fluoro-7-methyl-4-azaspiro[2.4]heptane](/img/structure/B14034722.png)
7-Fluoro-7-methyl-4-azaspiro[2.4]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-7-methyl-4-azaspiro[24]heptane is a synthetic organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-7-methyl-4-azaspiro[2.4]heptane typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine and methyl substituents. One common method involves the cyclization of a suitable precursor under basic conditions, followed by fluorination and methylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and fluorinating agents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes optimization of reaction parameters, such as temperature, solvent, and reaction time, to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-7-methyl-4-azaspiro[2.4]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
7-Fluoro-7-methyl-4-azaspiro[2.4]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-7-methyl-4-azaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The spirocyclic structure may also contribute to its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-5-azaspiro[2.4]heptane
- 7-Fluoro-6-methyl-4-azaspiro[2.4]heptane
- 7-Fluoro-7-ethyl-4-azaspiro[2.4]heptane
Uniqueness
7-Fluoro-7-methyl-4-azaspiro[2.4]heptane is unique due to the specific positioning of the fluorine and methyl groups on the spirocyclic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12FN |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
7-fluoro-7-methyl-4-azaspiro[2.4]heptane |
InChI |
InChI=1S/C7H12FN/c1-6(8)4-5-9-7(6)2-3-7/h9H,2-5H2,1H3 |
InChI Key |
SUGAJTOEOFRNML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC12CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B14034639.png)
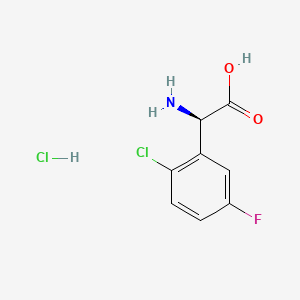
![1-((R)-1-((S)-3a-benzyl-2-methyl-3-oxo-2,3,3a,4,6,7-hexahydropyrazolo[4,3-c]pyridin-5-yl)-3-(benzyloxy)-1-oxopropan-2-ylamino)-2-methyl-1-oxopropan-2-aminium](/img/structure/B14034650.png)
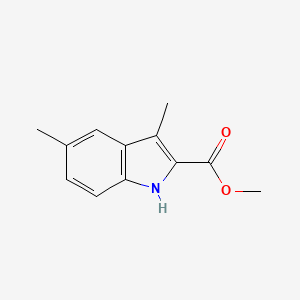
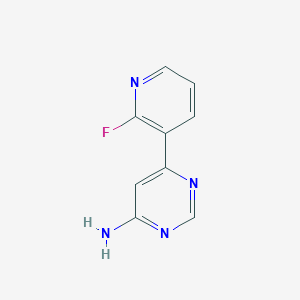

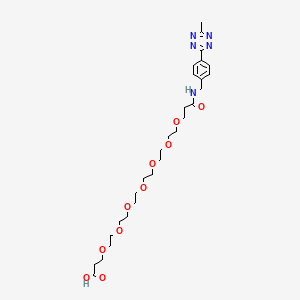
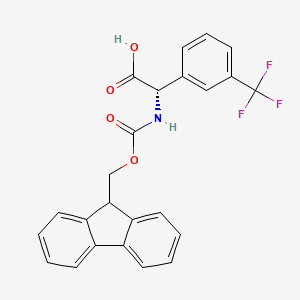
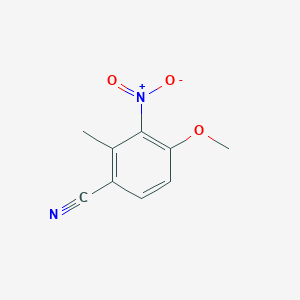
![(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B14034713.png)
![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)

![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14034718.png)
